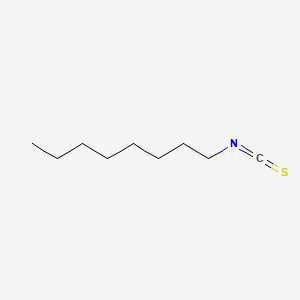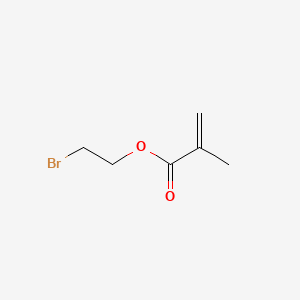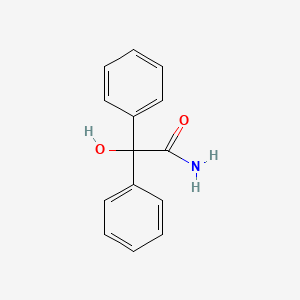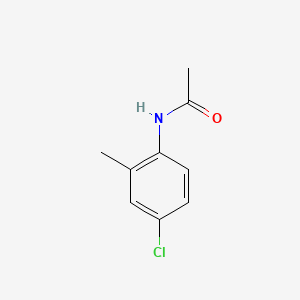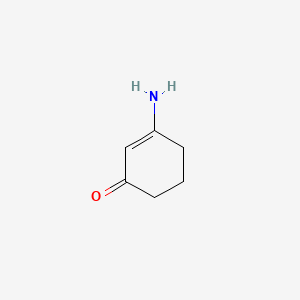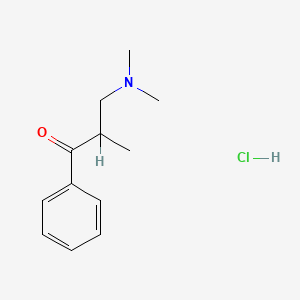
3-(Dimethylamino)-2-methylpropiophenone hydrochloride
説明
Synthesis Analysis
The synthesis of related compounds often involves the conversion of amino acids or their derivatives into heterocyclic systems. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with similar structural features, is synthesized from N-acetylglycine through a reaction with N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate (Kralj et al., 1997). This methodology highlights the potential routes for synthesizing 3-(Dimethylamino)-2-methylpropiophenone hydrochloride and similar compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride often involves complex arrangements of atoms, as seen in the X-ray crystallography studies. These analyses reveal the orientation of different groups around the central framework, which is crucial for understanding the compound's reactivity and properties (Al-Hourani et al., 2016).
Chemical Reactions and Properties
3-(Dimethylamino)-2-methylpropiophenone hydrochloride participates in various chemical reactions, demonstrating its versatility as a reagent. For example, reactions with phenols and aryl halides have been explored, leading to the formation of diverse products, which underscores the compound's role in synthesizing novel organic molecules (Chandrasekhar et al., 1977).
科学的研究の応用
Chromatographic Analysis
- Joint Chromatographic Behavior of Aminostigmine and Fluoracizine : This study investigated the chromatographic behavior of various compounds including those related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride. The research focused on reversible cholinesterase inhibitors and antidepressants, emphasizing the importance of chromatographic analysis in drug development and quality control (Bobrov, Van'kova, & Sul'din, 2000).
Cytotoxicity Studies
- Potent Cytotoxins towards Human WiDr Colon Cancer Cells : A series of compounds, including derivatives of 3-(Dimethylamino)-2-methylpropiophenone hydrochloride, were synthesized and examined for their cytotoxicity against human WiDr colon cancer cells. This research is significant in exploring new therapeutic agents for cancer treatment (Pati et al., 2007).
Catalytic Applications
- Recyclable Catalyst for Acylation of Inert Alcohols : The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride, was used as a recyclable catalyst for the acylation of alcohols and phenols. This application is crucial for developing more sustainable and efficient chemical synthesis methods (Liu, Ma, Liu, & Wang, 2014).
Discovery of Nonpeptide Agonists
- Discovery of the First Nonpeptide Agonist of the GPR14/Urotensin-II Receptor : A compound structurally related to 3-(Dimethylamino)-2-methylpropiophenone hydrochloride was identified as a nonpeptidic agonist of the urotensin-II receptor, showcasing the potential of such compounds in drug discovery and pharmacological research (Croston et al., 2002).
Arylation via C-C and C-H Bond Cleavages
- Palladium-catalyzed Arylation of 2-Hydroxy-2-methylpropiophenone : This study explored the unique multiple arylation of 2-hydroxy-2-methylpropiophenone, a related compound, highlighting the innovative approaches in organic synthesis and potential applications in pharmaceuticals and materials science (Wakui et al., 2004).
Synthesis of 1,3-Diphenyl-2-pyrazolines
- Microwave-Assisted Synthesis of 1,3-Diphenyl-2-pyrazolines : The use of β-dimethylaminopropiophenone hydrochloride in the microwave-assisted synthesis of pyrazoline derivatives demonstrates the compound's role in facilitating efficient and rapid chemical reactions (Joint, 2008).
Safety And Hazards
特性
IUPAC Name |
3-(dimethylamino)-2-methyl-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQNNVBFRLOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-methylpropiophenone hydrochloride | |
CAS RN |
5400-92-0 | |
| Record name | 1-Propanone, 3-(dimethylamino)-2-methyl-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-2-methylpropiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5400-92-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 3-(dimethylamino)-2-methyl-1-phenyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9E2365085 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



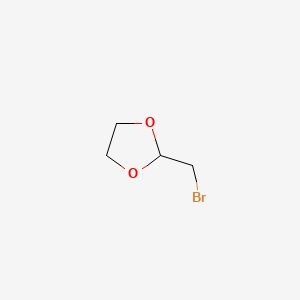
![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)

